Enzymatic Selectivity: Absence of Glucocerebrosidase Inhibition vs. Parent Gluconamide and Gluconyl Hydrazide
In a direct comparative study, N-(6-aminohexyl)-D-gluconamide exhibited no inhibition of human liver lysosomal glucocerebrosidase, whereas the structurally simpler D-gluconamide and D-gluconyl hydrazide achieved 50% inhibition at 12 mM and 5 mM, respectively [1]. This result demonstrates that the aminohexyl substituent ablates inhibitory activity against this therapeutically relevant target.
| Evidence Dimension | Inhibition of human liver lysosomal glucocerebrosidase (IC50) |
|---|---|
| Target Compound Data | No inhibition observed |
| Comparator Or Baseline | D-gluconamide: 50% inhibition at 12 mM; D-gluconyl hydrazide: 50% inhibition at 5 mM |
| Quantified Difference | Target compound shows complete loss of inhibitory activity compared to parent compounds |
| Conditions | Human liver lysosomal glucocerebrosidase, in vitro enzyme assay, pH and buffer conditions as described in Daniels et al. (1979) |
Why This Matters
When selecting a gluconamide building block for applications where glucocerebrosidase interference must be avoided (e.g., enzyme-linked assays, lysosomal targeting studies), the aminohexyl derivative provides a functionally inert alternative, unlike the parent gluconamide which acts as a competitive inhibitor.
- [1] Daniels, L.B., Glew, R.H., Diven, W.F. & Lee, Y.C. (1979) Glyconamides as inhibitors of human β-glucosidases and β-galactosidases. Archives of Biochemistry and Biophysics, 198(2), 468-475. View Source
